2-(3-Ethoxyphenyl)-5-methylbenzoic acid
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Overview
Description
2-(3-Ethoxyphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring and a methyl group attached to the benzoic acid moiety. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an ethoxybenzene derivative is reacted with a methylbenzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors. This method allows for better control of reaction parameters and can lead to higher efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(3-Ethoxyphenyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)-5-methylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(3-Ethoxyphenyl)-4-methylbenzoic acid: Similar structure but with the methyl group in a different position.
2-(3-Ethoxyphenyl)-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
2-(3-Ethoxyphenyl)-5-methylbenzoic acid is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3-ethoxyphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-13-6-4-5-12(10-13)14-8-7-11(2)9-15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOPELJMFKSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690013 |
Source
|
Record name | 3'-Ethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-66-3 |
Source
|
Record name | 3'-Ethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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